molecular formula C20H22O3 B2488579 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) CAS No. 157891-84-4

1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)

Cat. No.: B2488579
CAS No.: 157891-84-4
M. Wt: 310.393
InChI Key: RRKDQNZHZMURGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) is a useful research compound. Its molecular formula is C20H22O3 and its molecular weight is 310.393. The purity is usually 95%.
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Scientific Research Applications

Coordination Polymers and Metal Ions Study

Shukla et al. (2012) synthesized a novel bis ligand using 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) and studied its coordination polymers with various transition metal ions. These compounds were examined for their antibacterial and antifungal activities, showcasing the potential of this compound in the development of new materials with biological applications (Shukla et al., 2012).

Liquid Crystalline Epoxy Synthesis

Chen et al. (2019) synthesized two liquid crystalline epoxies containing 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), which showed significant thermal stability and high thermal conductivity. This study suggests potential applications in microelectronics due to their excellent thermal properties (Chen et al., 2019).

Development of Ion-Selective Sensors

Sahani et al. (2015) used derivatives of 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) to create ion-selective sensors for Mn(2+) ions. The study highlights the compound's utility in the construction of sensitive and efficient sensors for environmental and industrial applications (Sahani et al., 2015).

Schiff Base Flame Retardant for Epoxy Resins

Xie et al. (2019) developed a renewable Schiff base flame retardant using 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one). This compound significantly improved the fire resistance of epoxy resins, indicating its potential in creating safer and more sustainable materials (Xie et al., 2019).

Cancer Cell Inhibitors

Schiaffino-Ortega et al. (2016) synthesized compounds derived from 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) and evaluated them as inhibitors of choline kinase, a key enzyme in cancer cells. This research provides insights into the development of new cancer treatments (Schiaffino-Ortega et al., 2016).

Electropolymerization Studies

Larmat et al. (1996) investigated the electropolymerization of compounds related to 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), exploring their potential in electronic and optical applications (Larmat et al., 1996).

Fluorescent Probe for Zinc(II) and Cell Imaging

Bhanja et al. (2015) developed a Schiff base from 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) as a fluorescent probe for zinc(II) ions, demonstrating its use in biological imaging and diagnostics (Bhanja et al., 2015).

Dental Composite Research

Pereira et al. (2002) studied the use of Bis-GMA, a derivative of 1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), in dental composites. This research contributes to the development of more effective dental materials (Pereira et al., 2002).

Properties

IUPAC Name

2-methyl-1-[4-[4-(2-methylpropanoyl)phenoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-13(2)19(21)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(22)14(3)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKDQNZHZMURGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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